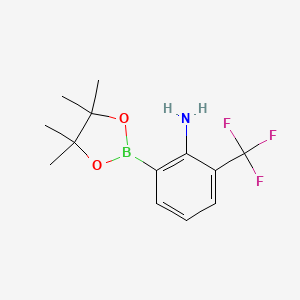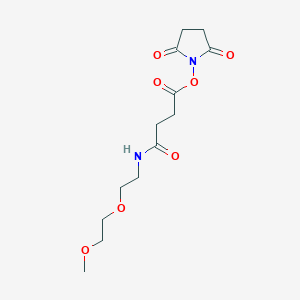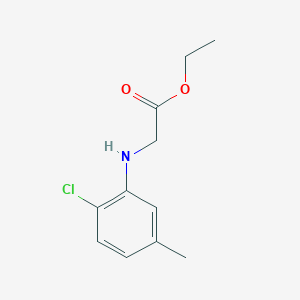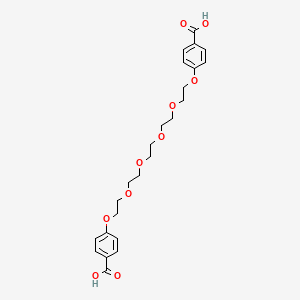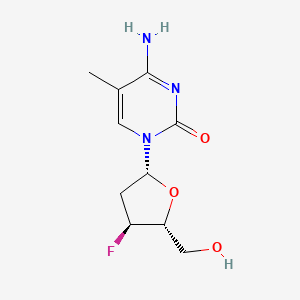
2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C10H14FN3O3 and a molecular weight of 243.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine involves multiple steps, including the fluorination of cytidine derivatives. One common method involves the use of hydrogen bromide (HBr) as a reagent at 45°C . Another approach includes the use of fluorinated nucleosides, which are synthesized through various chemical reactions involving nucleophilic substitution and other organic transformations .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine include hydrogen bromide (HBr), fluorine-containing compounds, and various organic solvents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which have significant biological and pharmacological activities .
科学的研究の応用
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is used to study DNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine involves the inhibition of DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
類似化合物との比較
Similar Compounds
Emtricitabine: A nucleoside reverse transcriptase inhibitor used for the treatment of HIV.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A fluorinated nucleoside analog with antiviral properties.
2’,3’-Dideoxy-2’,3’-difluoro-uridine: Another fluorinated nucleoside analog with anticancer and antiviral activities.
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells.
特性
CAS番号 |
177365-12-7 |
|---|---|
分子式 |
C10H14FN3O3 |
分子量 |
243.23 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1 |
InChIキー |
YTMNCNXZZRCBFC-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)F |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,5-Dihydroxy-6-(hydroxymethyl)-10-methyl-14-oxo-2,7,9,13-tetraoxapentacyclo[8.7.0.01,15.03,8.012,16]heptadecan-15-yl]methyl benzoate](/img/structure/B12334656.png)
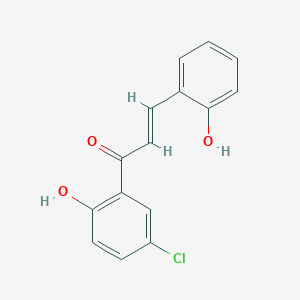
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
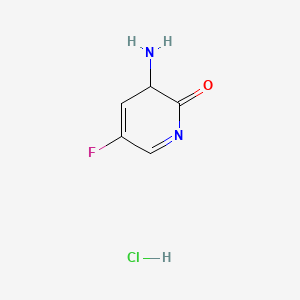
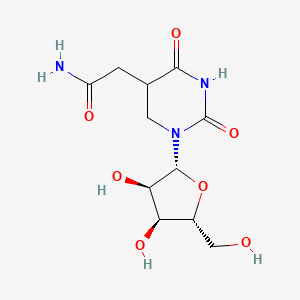
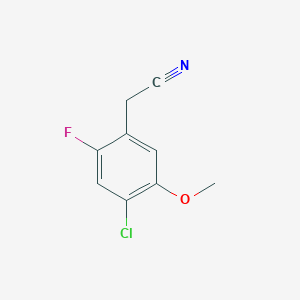
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
![4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile](/img/structure/B12334700.png)
